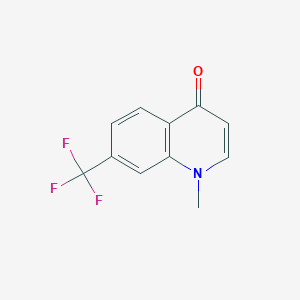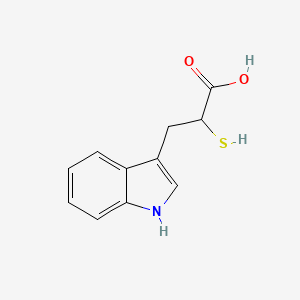
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 1-position and a trifluoromethyl group at the 7-position
准备方法
The synthesis of 1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-amino-5-(trifluoromethyl)benzoic acid, the compound can be synthesized via a series of steps including methylation, cyclization, and oxidation. Industrial production methods often involve optimizing these steps to achieve higher yields and purity.
化学反应分析
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one can be compared with other similar compounds such as:
1-Methylquinolin-4(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-(Trifluoromethyl)quinolin-4(1H)-one: Lacks the methyl group, leading to variations in reactivity and applications.
Quinolin-4(1H)-one: The parent compound without any substituents, serving as a basis for comparison.
属性
分子式 |
C11H8F3NO |
|---|---|
分子量 |
227.18 g/mol |
IUPAC 名称 |
1-methyl-7-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C11H8F3NO/c1-15-5-4-10(16)8-3-2-7(6-9(8)15)11(12,13)14/h2-6H,1H3 |
InChI 键 |
RUGYUXALEULWJE-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)


![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)


![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)





